Asenapine (Standard)

Receptor pharmacology Binding affinity Antipsychotic selection

Asenapine (CAS 65576-39-8) high-purity reference standard for pharmaceutical R&D, ANDA submissions, and bioequivalence studies. Unlike standard oral antipsychotics, requires sublingual/transdermal delivery due to <2% oral bioavailability, demanding specialized formulation technologies. Unique multi-receptor antagonist profile (5-HT2A/2C/6/7, D2/D3, α1/α2, H1) with negligible muscarinic affinity. Superior 52-week negative symptom efficacy over olanzapine; classified low-risk for metabolic adverse effects (NNH=17 for ≥7% weight gain). Potent NMDA modulator: 20-fold greater potency than clozapine in mPFC. Request quote today.

Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
CAS No. 65576-39-8
Cat. No. B7856085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine (Standard)
CAS65576-39-8
Molecular FormulaC17H16ClNO
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
InChIInChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1
InChIKeyVSWBSWWIRNCQIJ-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.98 mg/L at 25 °C (est)

Asenapine (CAS 65576-39-8) Procurement Guide: Pharmacological Classification and Differentiating Characteristics


Asenapine maleate (CAS 65576-39-8) is a dibenzo-oxepino pyrrole atypical antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder [1]. The compound exhibits a distinctive multi-receptor binding profile with high affinity for multiple serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine (D2, D3), adrenergic (α1, α2), and histamine (H1) receptor subtypes, while demonstrating markedly low affinity (pKi ≤5) for muscarinic cholinergic receptors [2]. Unlike most orally administered antipsychotics, asenapine is formulated exclusively for sublingual or transdermal administration due to its negligible oral bioavailability (<2% when swallowed), a property that necessitates specialized formulation technologies for effective systemic delivery [3].

Why Asenapine (CAS 65576-39-8) Cannot Be Readily Substituted with Other Atypical Antipsychotics


Despite belonging to the broader atypical antipsychotic class, asenapine exhibits pharmacological and pharmacokinetic properties that preclude direct substitution with close analogs such as olanzapine, risperidone, or clozapine without material changes to therapeutic outcomes. First, asenapine's receptor binding rank order and functional antagonism profile differ substantially from other antipsychotics—for instance, it is the only agent in its comparative set with measurable affinity for H2 histamine receptors, and unlike risperidone (pKB <5 for 5-HT6) or olanzapine (pKB <5 for 5-HT1A and α2), asenapine demonstrates potent functional antagonism across a broader serotonergic and adrenergic spectrum [1]. Second, asenapine's absolute oral bioavailability when swallowed is <2%, necessitating sublingual or transdermal administration routes that are not interchangeable with standard oral tablet formulations of other antipsychotics [2]. Third, clinical trial data reveal divergent long-term efficacy trajectories: while asenapine and olanzapine show comparable outcomes at 26 weeks, pooled analyses demonstrate statistically significant superiority of asenapine over olanzapine on negative symptom measures at 52 weeks [3]. These cumulative differences establish that asenapine is not a generic equivalent to its in-class comparators for procurement or therapeutic substitution purposes.

Asenapine (CAS 65576-39-8) Quantitative Differentiation Evidence Versus In-Class Comparators


Asenapine Receptor Binding Profile: Quantitative Differentiation in 5-HT2C/D2 and 5-HT2A/D2 Affinity Ratios

Asenapine demonstrates a distinct receptor binding signature characterized by markedly higher affinity for serotonin 5-HT2C and 5-HT2A receptors relative to dopamine D2 receptors, a profile that quantitatively differentiates it from clozapine and olanzapine in key affinity ratios [1]. Specifically, the D2L/5-HT2C Ki ratio for asenapine (36.31) is intermediate between olanzapine (5.50) and clozapine (49.09), while its D2L/5-HT2A ratio (17.80) is comparable to olanzapine (16.21) but substantially lower than clozapine (33.17) [1]. Functionally, asenapine acts as a potent antagonist (pKB 9.0) at 5-HT2A, 5-HT2C, and D2 receptors, whereas risperidone lacks meaningful antagonism at 5-HT6 (pKB <5) and olanzapine lacks meaningful antagonism at 5-HT1A and α2 receptors (pKB <5) [2].

Receptor pharmacology Binding affinity Antipsychotic selection

Asenapine Long-Term Negative Symptom Efficacy: 52-Week Pooled Analysis Versus Olanzapine

In a pooled analysis of two 26-week core studies with 26-week extensions comparing asenapine (5–10 mg twice daily) and olanzapine (5–20 mg once daily) as monotherapies in patients with persistent negative symptoms (PNS) of schizophrenia (n=949 entered core trials; n=502 entered extensions), no significant difference was observed between treatments at 26 weeks [1]. However, at Week 52, asenapine demonstrated statistically significant superiority over olanzapine on multiple negative symptom measures, including the Negative Symptom Assessment scale-16 (NSA-16) total score, NSA global score, PANSS Marder negative factor, and PANSS negative subscale [1].

Negative symptoms Long-term efficacy Schizophrenia treatment

Asenapine Metabolic Risk Stratification: Low-Risk Classification Versus High-Risk Atypical Antipsychotics

A comprehensive clinical review stratifying second-generation antipsychotics (SGAPs) by metabolic liability classifies asenapine in the low-risk category for weight gain and glucose dysregulation, alongside aripiprazole, lurasidone, and ziprasidone [1]. This contrasts with high-risk classification of clozapine and olanzapine, and medium-risk classification of iloperidone, paliperidone, quetiapine, and risperidone [1]. In short-term placebo-controlled trials, asenapine was associated with a relative risk (RR) of 4.09 (95% CI 2.25–7.43) for ≥7% weight increase, corresponding to a number-needed-to-harm (NNH) of 17 [2].

Metabolic adverse effects Weight gain Risk stratification

Asenapine NMDA Potentiation Potency: 20-Fold Greater Potency Than Clozapine in Prefrontal Cortical Neurons

In electrophysiological studies using intracellular recording in rat medial prefrontal cortex (mPFC) pyramidal neurons, asenapine significantly potentiated NMDA-induced currents at a concentration of 5 nM, whereas clozapine required a 20-fold higher concentration (100 nM) to achieve comparable potentiation [1]. This enhancement of glutamatergic transmission in the mPFC is a property shared with clozapine but not with typical antipsychotics such as haloperidol [1].

NMDA receptor potentiation Prefrontal cortex Glutamatergic activity

Asenapine Sublingual Formulation: Absolute Oral Bioavailability Constraint Necessitating Specialized Delivery Systems

Asenapine exhibits extremely low absolute oral bioavailability (<2%) when swallowed in a standard oral tablet formulation due to extensive first-pass hepatic metabolism, a pharmacokinetic constraint that necessitates alternative transmucosal delivery routes [1]. This bioavailability limitation is not shared by most other atypical antipsychotics, which are typically formulated as standard oral tablets with adequate systemic exposure. Consequently, asenapine is exclusively available as sublingual tablets (Saphris®, 5 mg and 10 mg) and a transdermal patch (Secuado®), with multiple patent-protected formulation technologies addressing the compound's delivery challenges [2].

Bioavailability Sublingual formulation First-pass metabolism

Asenapine (CAS 65576-39-8) Evidence-Based Procurement and Research Application Scenarios


Long-Term Schizophrenia Clinical Trials Targeting Persistent Negative Symptoms

For clinical trial design focusing on negative symptom improvement in schizophrenia, asenapine offers an evidence-based advantage over olanzapine based on 52-week pooled analysis data demonstrating statistically significant superiority on NSA-16 total score and PANSS negative subscale measures [1]. Procurement for studies with primary endpoints at 52 weeks or longer may benefit from asenapine's differentiated long-term efficacy trajectory in this symptom domain.

Patient Populations with Pre-Existing Metabolic Comorbidities or High Metabolic Risk

In clinical settings or research studies involving patient populations at elevated risk for weight gain and metabolic dysregulation (e.g., first-episode psychosis, adolescents, or patients with baseline obesity or diabetes), asenapine's classification as a low-risk agent for metabolic adverse effects provides a quantifiable selection rationale over medium-risk alternatives (risperidone, quetiapine) and high-risk agents (olanzapine, clozapine) [1]. The NNH of 17 for ≥7% weight gain further supports this stratification [2].

Preclinical Research Programs Investigating Glutamatergic Modulation in Cognition

For preclinical neuroscience research focused on prefrontal cortical NMDA receptor function and its relationship to cognitive and negative symptoms, asenapine provides a potent tool compound with 20-fold greater potency than clozapine (5 nM vs 100 nM) for potentiating NMDA-mediated transmission in mPFC neurons [1]. This property distinguishes asenapine from both typical antipsychotics (which lack this activity) and clozapine (which requires substantially higher concentrations), enabling differentiated experimental designs investigating the relationship between NMDA potentiation and behavioral outcomes.

Formulation Development and Generic Entry Programs Requiring Transmucosal Delivery Technologies

For pharmaceutical development and generic drug manufacturing programs, asenapine's <2% absolute oral bioavailability when swallowed necessitates specialized sublingual, buccal, or transdermal formulation technologies that differ materially from standard oral solid dosage manufacturing [1]. This creates both technical barriers and intellectual property considerations that directly impact ANDA filing strategies, formulation patent landscape navigation, and procurement of appropriate comparator products for bioequivalence studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asenapine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.